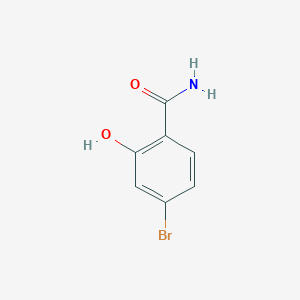

4-Bromo-2-hydroxybenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYVEVLBOGNWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279505 | |

| Record name | 4-bromo-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-40-0 | |

| Record name | 4-Bromo-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5428-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 4-bromo-2-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-hydroxybenzamide chemical properties

An In-depth Technical Guide to 4-Bromo-2-hydroxybenzamide: Properties, Synthesis, and Potential Applications

Introduction

This compound is a halogenated derivative of salicylamide, a class of compounds recognized for its diverse biological activities. As a structural analog of salicylic acid, where the carboxylic acid is replaced by an amide group, it presents a unique scaffold for medicinal chemistry and drug development. The presence of a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a primary amide group confers a distinct combination of electronic and steric properties, making it a valuable intermediate for synthesizing more complex molecules.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are critical for its handling, formulation, and application in research settings. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 5428-40-0 | [3] |

| Molecular Formula | C₇H₆BrNO₂ | [3] |

| Molecular Weight | 216.03 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 185-186 °C | [4] |

| pKa | 8.0 (Predicted) | [4] |

| Solubility | Data not widely available, but likely soluble in organic solvents like DMSO, and alcohols. Its related aldehyde is soluble in a mixture of DMSO, PEG300, Tween-80, and saline. | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region would display signals for three protons on the benzene ring. The hydroxyl proton (-OH) and the amide protons (-NH₂) would appear as broad singlets, with their chemical shifts being solvent-dependent.[6]

-

¹³C NMR: The spectrum would show seven distinct carbon signals corresponding to the aromatic carbons, the carbonyl carbon of the amide, and the carbon bearing the hydroxyl group. The carbon attached to the bromine atom would be significantly influenced by its electronegativity.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands would include:

-

O-H stretching: A broad band for the phenolic hydroxyl group.

-

N-H stretching: Two bands corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O stretching: A strong absorption for the amide carbonyl group.

-

C-Br stretching: A signal in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of this compound would exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity for the molecular ion (M⁺ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Reactivity

This compound can be synthesized from its corresponding carboxylic acid, 4-Bromo-2-hydroxybenzoic acid. The synthesis involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by amidation.

Synthetic Workflow Diagram

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis from 4-Bromo-2-hydroxybenzoic Acid[7]

This protocol is adapted from a general procedure for the synthesis of amides from carboxylic acids.

-

Activation of the Carboxylic Acid: In a round-bottom flask, suspend 4-Bromo-2-hydroxybenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF). Add an activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Removal of Excess Reagent: The solvent and excess activating agent are removed under reduced pressure.

-

Amidation: The resulting crude acid chloride is redissolved in an anhydrous solvent and cooled to 0 °C. A solution of ammonia in a suitable solvent (or concentrated ammonium hydroxide) is added dropwise.

-

Work-up and Purification: The reaction mixture is stirred until the reaction is complete. The solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Potential Biological Activities and Applications

Salicylamide and its derivatives are known to possess a range of biological activities, including analgesic, antipyretic, anti-inflammatory, and antimicrobial properties.[7][8][9] The introduction of a bromine atom can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its biological efficacy or altering its mechanism of action.

Antimicrobial and Anti-inflammatory Activity

Derivatives of salicylamide have demonstrated activity against various microbial pathogens, including Gram-positive bacteria.[9] The mechanism is thought to involve the disruption of cellular membranes and inhibition of essential metabolic pathways.[7] Furthermore, some salicylanilides have shown potent anti-inflammatory activity by inhibiting protein denaturation.[9]

Antiviral Potential

Recent studies have highlighted the potential of salicylamide derivatives as potent inhibitors of the Hepatitis B virus (HBV).[10] These compounds have been shown to interfere with viral replication and capsid formation.[10] This suggests that this compound could serve as a valuable scaffold for the development of novel anti-HBV agents.

Logical Pathway for Drug Discovery

Caption: Drug discovery workflow starting from the this compound scaffold.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid dust formation and inhalation.[11]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a synthetically accessible compound with significant potential as a building block in medicinal chemistry. Its physicochemical properties, combined with the reactivity of its functional groups, make it an attractive starting point for the development of novel therapeutic agents. The established biological activities of related salicylamides, particularly in the areas of antimicrobial, anti-inflammatory, and antiviral research, provide a strong rationale for the further investigation of this compound and its derivatives. This guide serves as a foundational resource for researchers aiming to explore the full potential of this versatile molecule.

References

-

Piscean. (2014, July 16). Medicinal Chemistry of SalicylAmide and its Synthesis. Medicinal Chemistry Lectures Notes. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Huo, J., Xiao, J., Zhang, Y., Qiu, X., Huang, X., Wang, G., et al. (n.d.). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Publishing. [Link]

-

LookChem. This compound Safety Data Sheets(SDS). [Link]

-

Wikipedia. Salicylamide. [Link]

-

PubChem. Salicylamide. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

M-D. Iorga, et al. (2022, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. [Link]

Sources

- 1. Medicinal Chemistry of SalicylAmide and its Synthesis - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 2. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H6BrNO2 | CID 224462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-bromo-N-hydroxybenzamide CAS#: 1836-27-7 [amp.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Salicylamide - Wikipedia [en.wikipedia.org]

- 9. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. 4-Bromo-2-hydroxybenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

4-Bromo-2-hydroxybenzamide physical properties

An In-depth Technical Guide to 4-Bromo-2-hydroxybenzamide: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 5428-40-0) is a substituted aromatic amide belonging to the salicylamide class of compounds. Salicylamides are recognized pharmacophores in medicinal chemistry, exhibiting a range of biological activities. The incorporation of a bromine atom at the 4-position of the 2-hydroxybenzamide scaffold significantly modulates its electronic properties, lipophilicity, and potential for further synthetic elaboration. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed protocol for its logical synthesis from common starting materials, and an expert analysis of its expected spectroscopic profile. This document is intended to serve as a foundational resource for researchers utilizing this compound as a building block in drug discovery and materials science.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. It is critical to note that while computational data is readily available, specific experimental values for properties such as melting point and solubility are not widely reported in the literature.

| Property | Value / Description | Source(s) |

| CAS Number | 5428-40-0 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Benzamide, 4-bromo-2-hydroxy- | [1] |

| Appearance | Predicted to be a white to off-white solid, based on analogous compounds. | |

| Melting Point | No experimental data available. | [2][3] |

| Boiling Point | No reliable experimental data available. | |

| Solubility | Inferred to be soluble in polar organic solvents such as DMSO, DMF, and alcohols based on related structures. | |

| XLogP3 (Computed) | 2.6 | |

| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | |

| Hydrogen Bond Acceptors | 2 (from C=O and -OH) |

Synthesis Methodology: A Self-Validating Protocol

A robust and logical synthesis of this compound can be achieved via a two-step process starting from the readily available 2-hydroxybenzoic acid (salicylic acid). This pathway provides a clear, verifiable route to the target compound.

Diagram of the Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Bromo-2-hydroxybenzoic Acid

Causality: This step utilizes electrophilic aromatic substitution. The hydroxyl group of salicylic acid is a strongly activating, ortho-, para-directing group. While the ortho position is sterically hindered by the adjacent carboxylic acid, bromination occurs preferentially at the electronically activated and more accessible para position (C4). Acetic acid serves as a polar solvent that can facilitate the polarization of Br₂.

Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxybenzoic acid (13.8 g, 0.1 mol) in glacial acetic acid (100 mL).

-

Bromine Addition: Prepare a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL). Add this solution dropwise to the stirred salicylic acid solution over 30 minutes. Maintain the temperature below 40°C.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into 500 mL of ice-cold water. The white precipitate of 4-Bromo-2-hydroxybenzoic acid will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and HBr, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

Causality: The conversion of a carboxylic acid to a primary amide is efficiently achieved by first converting the acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). The highly electrophilic acyl chloride then readily reacts with a nucleophile, in this case, ammonia (from ammonium hydroxide), to form the stable amide bond.

Protocol:

-

Acyl Chloride Formation: Place the dried 4-Bromo-2-hydroxybenzoic acid (21.7 g, 0.1 mol) into a 250 mL flask. Add thionyl chloride (15 mL, ~0.2 mol) and a catalytic amount of DMF (2-3 drops).

-

Reaction: Gently reflux the mixture for 1-2 hours. The completion of the reaction is indicated by the cessation of gas (SO₂ and HCl) evolution.

-

Solvent Removal: Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-2-hydroxybenzoyl chloride is a solid or oil.

-

Amidation: Cool the flask containing the acyl chloride in an ice bath. Cautiously and slowly add concentrated ammonium hydroxide (100 mL) with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.

-

Isolation and Purification: Continue stirring for 30 minutes. Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Spectroscopic Profile Analysis

Diagram of Key Structural Features for Spectroscopy

Caption: Structure of this compound with key atoms labeled for NMR analysis.

¹H NMR Spectroscopy

Anticipated Spectrum (in DMSO-d₆):

-

Aromatic Region (δ 6.9 - 7.8 ppm): The 1,2,4-trisubstituted pattern will produce a distinct set of signals.

-

H6: Expected to be a doublet around δ 7.7 ppm, coupled only to H5.

-

H5: Expected to be a doublet of doublets around δ 7.1 ppm, coupled to both H6 and H3.

-

H3: Expected to be a doublet around δ 7.3 ppm, coupled only to H5.

-

-

Amide Protons (-CONH₂, δ 7.5 and 8.0 ppm): Two broad singlets are expected for the two non-equivalent amide protons. Their chemical shift can vary with concentration and temperature.

-

Hydroxyl Proton (-OH, δ ~12-13 ppm): A very broad singlet, significantly downfield due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

Protocol for Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature. The broad signals of the -OH and -NH₂ protons can be confirmed by performing a D₂O exchange experiment, where these peaks would disappear from the spectrum.

¹³C NMR Spectroscopy

Anticipated Spectrum (in DMSO-d₆):

-

Carbonyl Carbon (C=O): Expected around δ 170 ppm. This is slightly upfield compared to an aldehyde due to the electron-donating effect of the nitrogen atom.

-

Aromatic Carbons (δ 110 - 160 ppm):

-

C2 (-OH): The carbon attached to the hydroxyl group will be the most downfield aromatic carbon, predicted around δ 158 ppm.

-

C4 (-Br): The carbon bearing the bromine atom is expected around δ 112 ppm.

-

C1, C3, C5, C6: The remaining four aromatic carbons will appear in the δ 115-135 ppm range, with their exact shifts influenced by the combined electronic effects of the three substituents.

-

Protocol for Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use the same NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Anticipated Key Absorption Bands (cm⁻¹):

-

O-H Stretch: A very broad band from 3400-2800 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

-

N-H Stretch: Two distinct, medium-to-sharp peaks around 3350 and 3150 cm⁻¹ for the asymmetric and symmetric stretching of the primary amide.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1670 cm⁻¹.

-

N-H Bend (Amide II): A medium absorption band around 1620-1640 cm⁻¹.

-

Aromatic C=C Stretch: Medium peaks in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: A weak-to-medium absorption in the fingerprint region, typically around 600-500 cm⁻¹.

Protocol for Data Acquisition:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Anticipated Results (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), this will appear as a pair of peaks of almost equal intensity at m/z 215 and m/z 217. This M/M+2 pattern is a definitive indicator of the presence of one bromine atom.

-

Key Fragments: Fragmentation would likely involve the loss of the amide group (-NH₂) to give a fragment at m/z 199/201, and the loss of the entire carboxamide group (-CONH₂) to give a fragment at m/z 172/174.

Protocol for Data Acquisition:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC/MS interface.

-

Ionization: Use a standard electron ionization (EI) source at 70 eV.

-

Analysis: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

Applications in Research and Drug Development

While this compound is primarily a research chemical, its structural motifs suggest significant potential in several areas:

-

Medicinal Chemistry: As a derivative of salicylamide, it serves as a valuable scaffold for developing novel therapeutic agents. The bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of complex molecular libraries for screening.[6]

-

Precursor for Bioactive Molecules: Salicylamide derivatives are known to possess analgesic, anti-inflammatory, and antifungal properties. The 4-bromo substitution can enhance lipophilicity, potentially improving membrane permeability and biological activity.

-

Materials Science: The aromatic structure and potential for hydrogen bonding make it an interesting candidate for the development of novel polymers and supramolecular assemblies.

Safety and Handling

Based on data for related compounds, this compound should be handled with appropriate care.

-

Hazards: Assumed to be harmful if swallowed and may cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- BenchChem. (2025). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. BenchChem Technical Guides.

- Guidechem. (n.d.). How is 4-Bromo-2-hydroxybenzaldehyde synthesized and used?. Guidechem FAQ.

- Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

- Aaron Chemicals LLC. (n.d.).

- MedChemExpress. (n.d.). 4-Bromo-2-hydroxybenzaldehyde | Biochemical Reagent.

- Biosynth. (n.d.). This compound | FAA42840.

- Royal Society of Chemistry. (2021). Supporting Information - Direct Synthesis of Amides and Imines.

- Chemsigma. (n.d.). 5428-40-0 this compound.

- PubChem. (n.d.). 4-Bromo-N-hydroxybenzamide | C7H6BrNO2 | CID 603910.

- ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.

- BenchChem. (2025). Spectroscopic Profile of 4-Bromo-2-hydroxybenzaldehyde: A Technical Guide.

- PubChem. (n.d.). This compound | C7H6BrNO2 | CID 224462.

- LookChem. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- LookChem. (n.d.).

- Alfa Chemistry. (n.d.). CAS 5428-43-3 2-Chloro-N,N-diphenylacetamide.

- ChemScene. (n.d.). 5428-40-0 | this compound.

- MedChemExpress. (n.d.).

- Organic Syntheses. (n.d.). Resorcinol, 4-bromo-.

- Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191.

Sources

4-Bromo-2-hydroxybenzamide CAS number

An In-Depth Technical Guide to 4-Bromo-2-hydroxybenzamide (CAS No. 5428-40-0)

Introduction

This compound, identified by the CAS number 5428-40-0, is a halogenated derivative of salicylamide.[1][2] This compound serves as a crucial building block in organic synthesis and medicinal chemistry. Its structural framework, featuring a benzene ring substituted with bromo, hydroxyl, and carboxamide groups, offers multiple reactive sites for chemical modification. This versatility makes it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological significance, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and synthesis. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5428-40-0 | [1][2][3] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2][3] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Solubility | Soluble in methanol | [4] |

| SMILES | O=C(N)C1=CC=C(Br)C=C1O | [1] |

| InChI Key | Not available |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through the amidation of its corresponding carboxylic acid, 4-Bromo-2-hydroxybenzoic acid. This transformation is a fundamental reaction in organic chemistry.

Synthetic Pathway Overview

The primary route to this compound involves the conversion of the carboxylic acid group of 4-Bromo-2-hydroxybenzoic acid into an amide. This can be accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis from 4-Bromo-2-hydroxybenzoic acid

This protocol describes a general method for the synthesis of this compound from 4-Bromo-2-hydroxybenzoic acid.

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Bromo-2-hydroxybenzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-Bromo-2-hydroxybenzoyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent dropwise with vigorous stirring.

-

Continue the reaction at low temperature for 1-2 hours.

-

The resulting precipitate is collected by filtration, washed with cold water to remove ammonium chloride, and then with a small amount of cold solvent.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The aromatic protons will appear as a complex splitting pattern in the downfield region (typically 6.5-8.0 ppm). The amide protons (NH₂) may appear as one or two broad singlets, and the phenolic hydroxyl proton (OH) will also be a singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal (around 160-170 ppm). The aromatic carbons will resonate in the 110-160 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key absorptions would include a broad band for the O-H stretch of the phenolic hydroxyl group (around 3200-3600 cm⁻¹), N-H stretching vibrations for the amide group (around 3100-3500 cm⁻¹), a strong C=O stretching band for the amide carbonyl (around 1640-1680 cm⁻¹), and C-Br stretching in the fingerprint region.[5][6]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[7] Fragmentation patterns can provide further structural information.

Applications in Research and Drug Development

Derivatives of hydroxybenzamides are of significant interest in medicinal chemistry due to their wide range of biological activities.[8][9] this compound, as a functionalized scaffold, is a valuable starting material for the synthesis of novel therapeutic agents.

Potential Biological Activities

-

Anticancer Activity: Derivatives of 4-hydroxybenzamide have been investigated as potential anticancer agents.[8] The core structure can be modified to target various pathways involved in cancer cell proliferation and survival. For instance, it can serve as a scaffold for the development of histone deacetylase (HDAC) inhibitors.[8][10] Some research suggests that this compound itself exhibits antitumor activity by inducing apoptosis and inhibiting the cell cycle at the G1 phase.[11]

-

Antimicrobial Activity: Salicylanilides, which are structurally related to this compound, are known for their antibacterial and antifungal properties.[12] The bromine substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Caption: this compound as a precursor for bioactive molecules.

Safety and Handling

-

Hazard Identification: Similar compounds are often classified as harmful if swallowed and may cause skin and serious eye irritation.[4][13] It is prudent to handle this compound with care, assuming it may have similar toxicological properties.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15][16] If there is a risk of generating dust, a respirator may be necessary.

-

Handling Procedures: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[15][16] Avoid inhalation of dust and contact with skin and eyes.[15][16] Wash hands thoroughly after handling.[14]

-

First-Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[15]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]

-

If inhaled: Move the person to fresh air.[15]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[14][15]

-

References

- Google Patents. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

-

PubChem. 4-Bromo-N-hydroxybenzamide. [Link]

-

CAS Common Chemistry. 3-Bromo-2-hydroxybenzamide. [Link]

-

PubChem. 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide. [Link]

-

PubChem. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlock Innovation: Using 4-Bromo-2-hydroxybenzaldehyde in Your Synthesis. [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

PubChem. 4-Bromo-2-hydroxybenzaldehyde. [Link]

-

NIH. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

-

Chemsrc. 4-bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide. [Link]

-

CAS Common Chemistry. 5-Bromo-2-hydroxybenzamide. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

YouTube. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C7H6BrNO2 | CID 224462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. This compound | 5428-40-0 | FAA42840 [biosynth.com]

- 12. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Bromo-2-hydroxybenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

4-Bromo-2-hydroxybenzamide molecular structure

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Bromo-2-hydroxybenzamide

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular structure, the analytical methodologies for its characterization, its synthesis, biological potential, and safe handling protocols. The narrative is designed to provide not just data, but a field-proven perspective on the causality behind experimental choices and the strategic importance of this compound.

Introduction and Strategic Importance

This compound (CAS No: 5428-40-0) is a halogenated derivative of salicylamide.[1] Its structure is deceptively simple, yet it represents a highly versatile scaffold in medicinal chemistry and materials science. The molecule incorporates three key functional groups on an aromatic ring: a hydroxyl group, a carboxamide group, and a bromine atom. This specific arrangement provides a unique combination of hydrogen bonding capabilities, potential for further chemical modification, and specific electronic properties, making it a valuable building block for the synthesis of more complex molecules with therapeutic potential.[2] Derivatives of the broader 4-hydroxybenzamide class have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects, positioning this scaffold as a promising starting point for drug discovery programs.[3]

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are foundational to its application. They dictate its solubility, stability, and how it will behave in both chemical reactions and biological systems.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5428-40-0 | Sigma-Aldrich |

| Molecular Formula | C₇H₆BrNO₂ | PubChem[1] |

| Molecular Weight | 216.03 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | Not specified; precursor 4-Bromosalicylic acid melts at 216-217 °C | Sigma-Aldrich |

| InChI Key | ZUYVEVLBOGNWOE-UHFFFAOYSA-N | Sigma-Aldrich |

| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)N)O | PubChem |

Molecular Structure Diagram

The spatial arrangement of the functional groups is critical for the molecule's reactivity and its ability to interact with biological targets. The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the amide group, influencing the molecule's conformation and acidity.

Structural Elucidation: A Multi-Technique Approach

Confirming the molecular structure of a synthesized compound is a non-negotiable step in chemical and pharmaceutical research. A combination of spectroscopic techniques provides orthogonal data points, creating a self-validating system for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. Due to the 1,2,4-substitution pattern, the three aromatic protons will appear as a set of coupled multiplets (likely a doublet, a doublet of doublets, and another doublet), with chemical shifts influenced by the electron-withdrawing bromine and amide groups and the electron-donating hydroxyl group.[4] The amide (-NH₂) protons may appear as a broad singlet, and the hydroxyl (-OH) proton will also be a singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal (~170 ppm). The carbon atom attached to the bromine (C4) will be shifted upfield relative to a non-substituted carbon due to the "heavy atom effect," while the carbons attached to the oxygen (C2) and the amide group (C1) will be shifted downfield.[5]

-

Analyte Preparation: Accurately weigh 5-10 mg of dry this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of labile protons (OH, NH), resulting in sharper signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (0.0 ppm).

-

Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

-

Analysis: Insert the sample into the NMR spectrometer for data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Rationale |

| Phenolic Hydroxyl | O-H stretch | 3200-3600 (broad) | The broadness is due to hydrogen bonding. |

| Amide | N-H stretch | 3100-3500 (two bands) | Primary amides show two distinct stretching bands. |

| Amide Carbonyl | C=O stretch | 1630-1680 | Intramolecular H-bonding may shift this to a lower frequency. |

| Aromatic Ring | C=C stretch | 1450-1600 | Multiple sharp peaks are characteristic of the aromatic system. |

| Bromoalkane | C-Br stretch | 500-600 | This peak falls in the fingerprint region and confirms the C-Br bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which offer clues about the molecule's structure.

-

Molecular Ion (M⁺): The key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] Therefore, the mass spectrum of this compound will show two peaks of almost equal intensity for the molecular ion (M⁺ and M+2⁺) at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, respectively. This is an unambiguous indicator of the presence of a single bromine atom.

-

Fragmentation: Common fragmentation pathways may include the loss of the amide group (-NH₂) or the entire carboxamide moiety (-CONH₂).

Synthetic Approach

The synthesis of this compound typically starts from its corresponding carboxylic acid, 4-Bromo-2-hydroxybenzoic acid (also known as 4-bromosalicylic acid). The critical step is the conversion of the carboxylic acid to the primary amide.

Generalized Synthesis Protocol

This protocol describes a common laboratory-scale synthesis. The choice of activating agent for the carboxylic acid is critical; thionyl chloride is effective but requires careful handling due to its reactivity and hazardous byproducts.

-

Acid Chloride Formation: In a fume hood, suspend 4-Bromo-2-hydroxybenzoic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).[7] Slowly add thionyl chloride (SOCl₂, ~1.2 eq) to the mixture at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until gas evolution ceases. The causality here is the conversion of the less reactive carboxylic acid into a highly electrophilic acid chloride intermediate.

-

Solvent Removal: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., THF or DCM). Cool the solution to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring. The low temperature is crucial to control the exothermicity of the reaction between the acid chloride and ammonia.

-

Workup and Purification: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Significance and Drug Development Applications

While specific biological activity data for this compound itself is limited in publicly accessible literature, the salicylamide and 4-hydroxybenzamide scaffolds are well-established pharmacophores.

-

Antimicrobial and Anti-inflammatory Activity: Salicylanilides, which are N-phenyl derivatives of salicylamide, are known for their broad biological activities, including antibacterial and anti-inflammatory properties.[8] The core structure of this compound is closely related, suggesting potential for similar activities.

-

Anticancer Potential: Derivatives of 4-hydroxybenzamide have been investigated as histone deacetylase (HDAC) inhibitors, a class of anticancer agents.[3] The functional groups on this compound make it an ideal starting point for creating a library of derivatives to screen for such activity.

-

Synthetic Intermediate: The true value for drug development professionals lies in its utility as a versatile intermediate.[9][10]

-

The amide and hydroxyl groups can be modified to modulate solubility and hydrogen bonding capacity.

-

The bromine atom is a key functional handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups at the 4-position. This enables the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity for a biological target (Structure-Activity Relationship, SAR studies).

-

Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound and its precursors should be handled with appropriate care.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may be harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear protective gloves (nitrile rubber), safety glasses with side-shields or goggles, and a laboratory coat.[11] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

-

Handling and Storage: Avoid dust formation.[13] Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water.[12][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[13]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. This compound Safety Data Sheets(SDS). [Link]

-

PubChem. 4-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

ChemBK. 4-Bromo-n-ethyl-2-hydroxy-n-methylbenzamide. [Link]

-

PubChem. 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide. National Center for Biotechnology Information. [Link]

- Google Patents. A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

-

Wychem. This compound. [Link]

-

National Institutes of Health. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

-

SpectraBase. 4-Bromo-N-isopropylbenzamide. [Link]

-

University of Arizona. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

YouTube. How to Structure Solve Based On NMR, IR& Mass spectroscopy Practice Problem Part 3. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [Link]

-

CAS Common Chemistry. 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide. [Link]

-

CAS Common Chemistry. 5-Bromo-2-hydroxybenzamide. [Link]

-

Altasciences. Altasciences' Proactive Drug Development Solution—Large Molecules. [Link]

-

MDPI. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]

-

CAS Common Chemistry. 3-Bromo-2-hydroxybenzamide. [Link]

Sources

- 1. This compound | C7H6BrNO2 | CID 224462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Call Wychem 01440 820338 [wychem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. lehigh.edu [lehigh.edu]

- 7. guidechem.com [guidechem.com]

- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. altasciences.com [altasciences.com]

- 11. 4-Bromo-2-hydroxybenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

Strategic Overview: A Two-Stage Approach to the Target Molecule

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-hydroxybenzamide

This guide provides a detailed, technically-grounded pathway for the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research. The narrative emphasizes the rationale behind procedural choices, ensuring that the described protocols are robust and reproducible for researchers, scientists, and drug development professionals.

The synthesis of this compound is most effectively and regioselectively achieved through a two-part strategy. The core logic is to first establish the key substituents on the aromatic ring by creating the stable intermediate, 4-Bromo-2-hydroxybenzoic acid. This intermediate is then converted to the final amide product. This approach circumvents the challenges of direct bromination of 2-hydroxybenzamide, where controlling the position and degree of bromination can be problematic.

The selected pathway is as follows:

-

Part I: Synthesis of the Key Intermediate, 4-Bromo-2-hydroxybenzoic Acid. This is accomplished via a Sandmeyer-type reaction starting from 4-amino-2-hydroxybenzoic acid. This method provides excellent control over the bromine atom's placement at the 4-position.

-

Part II: Amidation of 4-Bromo-2-hydroxybenzoic Acid. The carboxylic acid is first activated by converting it to an acyl chloride using thionyl chloride. This highly reactive intermediate is then treated with ammonia to yield the desired this compound.

The complete workflow is visualized below.

Caption: Overall synthesis pathway for this compound.

Part I: Synthesis of 4-Bromo-2-hydroxybenzoic Acid

Principle and Rationale

Direct electrophilic bromination of salicylic acid (2-hydroxybenzoic acid) presents a significant regioselectivity challenge. The hydroxyl (-OH) and carboxylic acid (-COOH) groups have competing directing effects, and the strongly activating nature of the hydroxyl group can lead to over-bromination, producing di- or tri-brominated species[1][2].

To achieve unambiguous placement of the bromine atom at the C-4 position, a Sandmeyer reaction is the superior strategy. This classic transformation involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile—in this case, bromide. Starting with 4-amino-2-hydroxybenzoic acid ensures the final product is exclusively the 4-bromo isomer.

The key steps in the mechanism are:

-

Diazotization: The primary amine on 4-amino-2-hydroxybenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a stable diazonium salt[3].

-

Copper-Catalyzed Displacement: The diazonium salt is then treated with a copper(I) bromide salt. The copper catalyst facilitates the displacement of the diazonio group (-N₂) with a bromide ion, yielding the target carboxylic acid with high fidelity[3].

Experimental Protocol: Synthesis of 4-Bromo-2-hydroxybenzoic Acid

This protocol is adapted from established Sandmeyer reaction procedures[3].

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-amino-2-hydroxybenzoic acid (50 g, 0.33 mol) to a 24% hydrobromic acid solution (175 mL).

-

Diazotization: Cool the resulting suspension to 0 °C in an ice-salt bath. With vigorous stirring, add a pre-chilled solution of sodium nitrite (22.5 g in 130 mL H₂O, 2.5 M) dropwise. Maintain the reaction temperature below 5 °C throughout the addition.

-

Monitoring: Periodically check for the presence of excess nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess). Continue the addition until a positive test is maintained.

-

Quenching: Once diazotization is complete, add a small amount of urea to quench any remaining excess nitrous acid.

-

Sandmeyer Reaction: In a separate large beaker, prepare a solution of copper(I) bromide. Immediately add the cold diazonium salt solution to the copper(I) bromide solution with stirring.

-

Reaction Completion: Allow the mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen gas ceases.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The solid product will precipitate. Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to yield pure 4-Bromo-2-hydroxybenzoic acid.

Data Presentation: Reagents for Part I

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Molar Eq. | Amount Used |

| 4-Amino-2-hydroxybenzoic Acid | C₇H₇NO₃ | 153.14 | 0.33 | 1.0 | 50 g |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.33 | 1.0 | 22.5 g |

| Hydrobromic Acid (24%) | HBr | 80.91 | - | - | 175 mL |

| Copper(I) Bromide | CuBr | 143.45 | Catalytic | - | Varies |

| Urea | CH₄N₂O | 60.06 | - | - | Small amount |

Part II: Amidation of 4-Bromo-2-hydroxybenzoic Acid

Principle and Rationale

Directly converting a carboxylic acid to an amide by heating with ammonia is possible but often requires harsh conditions. A more reliable and milder laboratory-scale method involves a two-step activation-substitution sequence.

-

Activation to Acyl Chloride: The carboxylic acid is converted into a much more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification[4]. A catalytic amount of dimethylformamide (DMF) is often used to facilitate this reaction via the formation of a Vilsmeier reagent[5].

-

Nucleophilic Acyl Substitution: The resulting 4-Bromo-2-hydroxybenzoyl chloride is a potent electrophile. It reacts rapidly and exothermically with a nucleophile like ammonia. The lone pair on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation to yield the stable primary amide, this compound[6][7]. Using a concentrated solution of ammonia ensures that it acts as both the nucleophile and the base to neutralize the HCl byproduct[7].

Experimental Protocol: Synthesis of this compound

This protocol is based on standard methods for acyl chloride formation and subsequent amidation[3][4].

-

Acyl Chloride Formation: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes), suspend 4-Bromo-2-hydroxybenzoic acid (20 g, 92.16 mmol) in thionyl chloride (8.02 mL, 111 mmol).

-

Catalysis: Add a catalytic amount of dimethylformamide (DMF, ~0.5 mL).

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (distillation). This leaves the crude 4-Bromo-2-hydroxybenzoyl chloride as an oil or solid.

-

Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Cautiously and slowly, add a concentrated aqueous solution of ammonia with stirring. This reaction is highly exothermic. Continue adding ammonia until the mixture is strongly basic.

-

Isolation and Purification: The solid amide product will precipitate. Allow the mixture to stir for an additional 30 minutes in the ice bath. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove ammonium salts, and dry. The crude this compound can be further purified by recrystallization from ethanol or a similar solvent.

Data Presentation: Reagents for Part II

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Molar Eq. | Amount Used |

| 4-Bromo-2-hydroxybenzoic Acid | C₇H₅BrO₃ | 217.02 | 92.16 mmol | 1.0 | 20 g |

| Thionyl Chloride | SOCl₂ | 118.97 | 111 mmol | 1.2 | 8.02 mL |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic | - | ~0.5 mL |

| Concentrated Ammonia | NH₃ | 17.03 | Excess | - | As needed |

Safety and Handling

-

Thionyl Chloride: Is corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Hydrobromic Acid: Is a strong, corrosive acid. Avoid inhalation and skin contact.

-

Diazonium Salts: While generally stable in solution at low temperatures, they can be explosive when isolated and dry. Do not isolate the diazonium intermediate.

-

Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. Work in a well-ventilated area.

Conclusion

The described two-part synthetic pathway provides a reliable and regiochemically precise method for preparing this compound. By leveraging a Sandmeyer reaction for the synthesis of the key 4-Bromo-2-hydroxybenzoic acid intermediate, this guide ensures high selectivity that is difficult to achieve with direct bromination. The subsequent activation to an acyl chloride and reaction with ammonia is a robust and high-yielding method for amide formation. This technical guide offers a self-validating and field-proven protocol for researchers requiring this important molecular building block.

References

-

NSF Public Access Repository. "Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid." (2018-01-01). Available at: [Link]

-

Quora. "How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible?" (2015-09-07). Available at: [Link]

-

YouTube. "2, 3, and 4 hydroxybenzoic acid syntheses." (2021-01-09). Available at: [Link]

-

Organic Syntheses. "p-HYDROXYBENZOIC ACID." Available at: [Link]

-

Vedantu. "Write the mechanism involved in bromination of salicylic acid." Available at: [Link]

-

SciSpace. "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents." (2019-12-19). Available at: [Link]

-

Chemguide. "the reaction of acyl chlorides with ammonia and primary amines." Available at: [Link]

-

Doc Brown's Chemistry. "reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis." Available at: [Link]

-

Organic Chemistry Portal. "Bromoarene synthesis by bromination or substitution." Available at: [Link]

-

ResearchGate. "Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine." (2025-08-06). Available at: [Link]

-

Chemistry LibreTexts. "Reactions of Acyl Chlorides with Ammonia." (2023-01-22). Available at: [Link]

-

Kunshan Kunshi Biological Technology Co., Ltd. "4-Bromo-2-hydroxybenzoic acid." Available at: [Link]

-

chemistryworkshopjr. "Named Reactions Of Haloalkanes and haloarenes..." Available at: [Link]

- Google Patents. "US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid.

-

Chemguide. "converting carboxylic acids into acyl (acid) chlorides." Available at: [Link]

-

Chemguide. "Explaining the reaction between acyl chlorides and ammonia - addition / elimination." Available at: [Link]

-

Wikipedia. "Acyl chloride." Available at: [Link]

-

Filo. "(b) Write the plausible product of the following reaction..." (2025-05-19). Available at: [Link]

- Google Patents. "US2445242A - Process for producing a 4-amino salicylic acid.

Sources

- 1. quora.com [quora.com]

- 2. Write the mechanism involved in bromination of salicylic class 11 chemistry JEE_Main [vedantu.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data of 4-Bromo-2-hydroxybenzamide

An In-Depth Technical Guide to the Spectroscopic Profile of 4-Bromo-2-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Unambiguous structural confirmation is the bedrock of all subsequent research and development. This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the definitive identification and quality assessment of this compound. By integrating foundational spectroscopic principles with data from closely related structural analogs, this document serves as an essential reference for researchers synthesizing or utilizing this compound.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₇H₆BrNO₂) is a derivative of salicylamide, featuring a bromine atom at the C4 position of the benzene ring.[1] The molecule's key functional groups—a phenolic hydroxyl (-OH), a primary amide (-CONH₂), and an aromatic bromide (-Br)—each impart distinct and predictable signatures in its spectra. The ortho-relationship between the hydroxyl and amide groups allows for potential intramolecular hydrogen bonding, which significantly influences the spectral characteristics, particularly in NMR and IR spectroscopy.

The overall analytical workflow for structural elucidation relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirmation.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis of both ¹H and ¹³C NMR spectra is essential.

Caption: Structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. For a 1,2,4-trisubstituted benzene ring, a distinct set of splitting patterns is expected.[2] The acidic protons of the hydroxyl and amide groups will typically appear as broad singlets and are exchangeable with deuterium oxide (D₂O).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Comparative Insights |

| -OH | ~11.0 - 13.0 | Broad Singlet | 1H | The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the amide carbonyl, similar to related salicylamides.[3] Its signal will disappear upon shaking with D₂O. |

| -CONH₂ | ~7.5 - 8.5 | Two Broad Singlets | 2H | The two amide protons are diastereotopic and may appear as two distinct broad signals. Their chemical shift can vary significantly with solvent and concentration. These signals will also disappear upon D₂O exchange. |

| H6 | ~7.8 - 8.0 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing amide group, causing a significant downfield shift. It will be split only by H5 (J ≈ 8.5 Hz). |

| H5 | ~7.0 - 7.2 | Doublet of Doublets (dd) | 1H | This proton is coupled to both H6 (J ≈ 8.5 Hz) and H3 (J ≈ 2.0 Hz), resulting in a doublet of doublets. |

| H3 | ~7.4 - 7.6 | Doublet (d) | 1H | This proton is ortho to the bromine atom. It will show a small coupling to H5 (J ≈ 2.0 Hz). |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom, offering direct insight into the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C7 (C=O) | ~170 - 173 | The amide carbonyl carbon is characteristic in this region. This is consistent with data for other benzamides.[4] |

| C2 (C-OH) | ~158 - 162 | The carbon bearing the hydroxyl group is strongly deshielded by the oxygen atom, a feature seen in salicylamide and its derivatives.[5][6] |

| C1 | ~115 - 120 | This carbon is ortho to the -OH group and para to the -Br group. Its chemical shift is influenced by the donating effect of the hydroxyl group. |

| C4 (C-Br) | ~118 - 122 | The direct attachment of bromine causes a moderate downfield shift. The value is comparable to that in 4-bromobenzamide.[7] |

| C6 | ~130 - 133 | This carbon is ortho to the amide group and meta to the hydroxyl group. |

| C5 | ~125 - 128 | This carbon is influenced by its position relative to all three substituents. |

| C3 | ~122 - 125 | This carbon is ortho to the bromine and meta to the amide group. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.[8]

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for amides and phenols as it helps in resolving the -OH and -NH₂ protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A relaxation delay of 1-2 seconds and 16-64 scans are typically sufficient. To confirm exchangeable protons, add a drop of D₂O, shake the tube, and re-acquire the spectrum.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time with a higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorptions

The IR spectrum of this compound is expected to be rich with information, confirming the presence of all key functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale and Key Features |

| O-H Stretch (Phenolic) | 3500 - 3000 | Broad, Strong | This very broad absorption is characteristic of a hydrogen-bonded hydroxyl group.[6] Its breadth is a result of strong intra- and intermolecular hydrogen bonding. |

| N-H Stretch (Amide) | 3400 & 3200 (approx.) | Medium, Sharp (two bands) | A primary amide (-NH₂) typically shows two distinct N-H stretching bands: an asymmetric stretch at the higher frequency and a symmetric stretch at the lower one. |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong, Sharp | The position of the amide carbonyl absorption is sensitive to hydrogen bonding. Its presence in this region is a strong indicator of the amide functional group.[3] |

| N-H Bend (Amide II) | 1620 - 1650 | Medium | This band arises from the in-plane bending of the N-H bond and is another key marker for the amide group. |

| C=C Stretch (Aromatic) | 1600, 1580, 1470 | Medium to Weak | Multiple sharp bands in this region confirm the presence of the benzene ring. |

| C-O Stretch (Phenolic) | 1250 - 1300 | Strong | This absorption corresponds to the stretching of the C-O bond of the phenolic group. |

| C-Br Stretch | 700 - 500 | Medium to Strong | The C-Br stretch appears in the low-frequency fingerprint region and confirms the presence of the bromine atom. |

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample (<1 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

-

Data Acquisition: Record a background spectrum of the empty ATR crystal or a blank KBr pellet. Then, record the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecular formula and fragmentation patterns.

Predicted Mass Spectrum Features

The most telling feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine.

-

Molecular Ion (M⁺): The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 natural abundance) will result in two molecular ion peaks of nearly equal intensity.[8] Given the molecular weight of 216.03 g/mol , expect to see peaks at m/z ≈ 215 and m/z ≈ 217, corresponding to [C₇H₆⁷⁹BrNO₂]⁺ and [C₇H₆⁸¹BrNO₂]⁺. This M/M+2 pattern is a definitive diagnostic tool.

-

Key Fragmentation Pathways: Electron Ionization (EI) would likely induce fragmentation, providing further structural clues.

Sources

- 1. This compound | C7H6BrNO2 | CID 224462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. hmdb.ca [hmdb.ca]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. 4-BROMOBENZAMIDE(698-67-9) 1H NMR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

4-Bromo-2-hydroxybenzamide NMR analysis

An In-Depth Technical Guide to the NMR Analysis of 4-Bromo-2-hydroxybenzamide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of small molecules. This guide provides a comprehensive, in-depth analysis of this compound, a substituted aromatic compound of interest in synthetic and medicinal chemistry. We will move beyond a simple recitation of spectral data, instead focusing on the underlying principles and experimental logic required for a robust structural assignment. This document details a complete workflow, from meticulous sample preparation to the synergistic interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR data. The causality behind spectral features—chemical shifts, coupling constants, and signal multiplicities—is explained through the lens of substituent effects and intramolecular interactions. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of NMR analysis for aromatic systems.

Foundational Principles: The Molecule and the Method

This compound (C₇H₆BrNO₂) is a 1,2,4-trisubstituted benzene derivative.[1] Its structure presents a fascinating case for NMR analysis due to the interplay of electron-donating groups (-OH, -NH₂) and an electron-withdrawing, deactivating group (-Br). The relative positions of these substituents break the symmetry of the aromatic ring, rendering all aromatic protons and carbons chemically non-equivalent. This lack of symmetry results in a complex but highly informative NMR spectrum.

Our analytical goal is to assign every proton and carbon signal to a specific position in the molecule. This is not merely an academic exercise; it is a critical step in confirming molecular identity, assessing purity, and providing the foundational data for further research and development. We will employ a multi-technique approach, as reliance on ¹H NMR alone can be ambiguous for complex aromatic systems.

Experimental Protocol: A Self-Validating System

Sample Preparation

The objective is to create a homogeneous, particle-free solution of the analyte at an appropriate concentration.[2] For a molecule like this compound, which contains multiple hydrogen-bonding moieties, the choice of solvent is paramount.

Recommended Protocol:

-

Analyte Mass: For a standard 5 mm NMR tube, weigh 10-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR experiments.[3][4] While a single, more concentrated sample (e.g., 50 mg) can be used for all experiments, very high concentrations may lead to line broadening in ¹H spectra.[3]

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.

-

Causality: DMSO-d₆ is a polar aprotic solvent that readily dissolves polar compounds. Crucially, it is a hydrogen bond acceptor, which slows the chemical exchange rate of the labile hydroxyl (-OH) and amide (-NH₂) protons.[5][6] This allows them to be observed as distinct, often broad, signals, whereas in solvents like CDCl₃ or D₂O, they might exchange too rapidly or exchange with deuterium, leading to signal loss.

-

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small, clean vial.[7] Gentle vortexing may be required to achieve complete dissolution.

-

Filtration: Transfer the solution into the NMR tube using a Pasteur pipette plugged with a small amount of cotton or glass wool.[4] This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and result in poor spectral resolution.[2][8]

-

Tube and Labeling: Use a clean, high-quality NMR tube free from scratches or chips.[7] Label the tube clearly with a unique identifier.